![molecular formula C11H10BrNO3 B5754828 5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway. It has also been proposed that the compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on 5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is to further investigate its mechanism of action to optimize its use in cancer treatment. Another direction is to study its potential as a photosensitizer in photodynamic therapy. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity. Overall, further research is needed to fully understand the potential of 5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in various scientific research applications.
Synthesis Methods
The synthesis of 5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of 2-bromo-1-nitrobenzene with 1-methyl-1,3-dihydrospiro[indole-2,3'-[1,3]dioxolane] in the presence of potassium carbonate and copper powder. The reaction is carried out in dimethylformamide at a temperature of 140°C for 24 hours. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has shown potential in various scientific research applications. One such application is in the field of cancer research, where it has been found to exhibit anti-cancer activity against several cancer cell lines. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-13-9-3-2-7(12)6-8(9)11(10(13)14)15-4-5-16-11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJAQBVHUJRFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one |
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